2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide
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Description
The compound is a derivative of isothiazole, which is a type of heterocyclic compound . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a 5-membered ring that includes an unsaturated bond and an S-N bond . The compound also seems to contain an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. Isothiazoles can undergo a variety of reactions, including oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. For example, the compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide has a molecular weight of 211.2 .Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For example, the compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)7-14-12(16)8-15-13(17)10-5-3-4-6-11(10)20(15,18)19/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBMCHVTMHPTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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